molecular formula C20H23N3O2 B251800 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide

Cat. No. B251800
M. Wt: 337.4 g/mol
InChI Key: QQQZWLPYRBWBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2000 by researchers at the University of Connecticut. AM-1241 is a potent and selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain.

Mechanism of Action

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune function, reduce inflammation, and alleviate pain. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide specifically targets the CB2 receptor and does not bind to the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, modulating immune function, and alleviating pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide in lab experiments is its selectivity for the CB2 receptor, which allows researchers to specifically target this receptor without affecting other cannabinoid receptors. Additionally, N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide has been shown to have high potency and efficacy in animal models of pain and inflammation. However, one limitation of using N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.

Future Directions

There are a number of potential future directions for research on N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide. One area of interest is its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further research is needed to elucidate the precise mechanisms by which N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide modulates immune function and reduces inflammation. Finally, future studies may investigate the potential of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide as a tool for the development of new drugs targeting the CB2 receptor.

Synthesis Methods

The synthesis of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide involves a multi-step process starting with the reaction of piperazine with 4-bromoacetophenone to yield 4-(4-acetyl-piperazin-1-yl)-phenyl ketone. This intermediate is then reacted with 3-methylbenzoyl chloride to form N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide.

Scientific Research Applications

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide has been widely used in scientific research to study the role of the CB2 receptor in various physiological processes. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory and neuropathic pain. Additionally, N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide has been investigated for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.

properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C20H23N3O2/c1-15-4-3-5-17(14-15)20(25)21-18-6-8-19(9-7-18)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25)

InChI Key

QQQZWLPYRBWBIR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

solubility

7.7 [ug/mL]

Origin of Product

United States

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